Asphodelin A
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Overview
Description
Asphodelin A is an antimicrobial arylcoumarin compound isolated from the roots of the plant Asphodelus microcarpus . It is known for its antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Botrytis cinerea . The chemical formula of this compound is C15H10O6, and it has a molar mass of 286.236 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asphodelin A involves the formation of a hydroxycoumarin structure. One common synthetic route includes the condensation of 2,4-dihydroxybenzaldehyde with 4,7-dihydroxycoumarin under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from the roots of Asphodelus microcarpus. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol . The crude extract is then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Asphodelin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Asphodelin A has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
Asphodelin A exerts its antimicrobial effects by interfering with the cell wall synthesis of bacteria and fungi . It targets key enzymes involved in the biosynthesis of peptidoglycan in bacterial cell walls and chitin in fungal cell walls. This disruption leads to cell lysis and death of the microorganisms.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with similar antimicrobial properties.
Esculetin: Another hydroxycoumarin with antifungal activity.
Scopoletin: A coumarin derivative with antioxidant and antimicrobial properties.
Uniqueness of Asphodelin A
This compound is unique due to its specific substitution pattern on the coumarin ring, which enhances its antimicrobial activity compared to other coumarins . Its ability to target a broad spectrum of microorganisms makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
923570-49-4 |
---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C15H10O6/c16-7-1-3-9(11(18)5-7)13-14(19)10-4-2-8(17)6-12(10)21-15(13)20/h1-6,16-19H |
InChI Key |
OZOZCKVLUMXFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Origin of Product |
United States |
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